3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

p38 MAPK inhibitor type II kinase inhibitor switch control pocket

3-(2,3-Dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097917-86-5) is a synthetic, small-molecule compound whose structure is consistent with the pyrazolyl-urea class of kinase inhibitors. While this specific compound lacks published, quantitative comparative biological data, its core scaffold is a privileged structure for targeting the p38 mitogen-activated protein kinase (MAPK) in inflammation and oncology research.

Molecular Formula C18H24N4O3
Molecular Weight 344.415
CAS No. 2097917-86-5
Cat. No. B2509808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
CAS2097917-86-5
Molecular FormulaC18H24N4O3
Molecular Weight344.415
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NC2CCC(CC2)N3C=CC=N3
InChIInChI=1S/C18H24N4O3/c1-24-16-6-3-5-15(17(16)25-2)21-18(23)20-13-7-9-14(10-8-13)22-12-4-11-19-22/h3-6,11-14H,7-10H2,1-2H3,(H2,20,21,23)
InChIKeyZKSDASHMRJQNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 3-(2,3-Dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097917-86-5): A Pyrazolyl Urea p38 MAPK Inhibitor Scaffold


3-(2,3-Dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097917-86-5) is a synthetic, small-molecule compound whose structure is consistent with the pyrazolyl-urea class of kinase inhibitors . While this specific compound lacks published, quantitative comparative biological data, its core scaffold is a privileged structure for targeting the p38 mitogen-activated protein kinase (MAPK) in inflammation and oncology research [1]. Identifying and acquiring this specific unstudied analog is essential for research groups aiming to expand the structure-activity relationship (SAR) of 'switch control pocket' inhibitors, a class known to bind the inactive kinase conformation irrespective of its phosphorylation state [2].

Risks of Generic Substitution: Critical Differences in p38 MAPK Inhibitor Binding Modes for 3-(2,3-Dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea


In-class substitution among p38 MAPK inhibitors is precarious due to profound mechanistic differences. Type I inhibitors like SB203580 are ATP-competitive and bind the active kinase conformation, while type II inhibitors like BIRB-796 bind a 'DFG-out' inactive conformation, and this compound's core is related to 'switch control' inhibitors that uniquely engage the Arg70 switch control pocket [1]. These divergent binding modes translate to dramatic differences in kinase selectivity, inhibition of phospho-dependent conformational fluxing, and durability of inhibition. Changing the critical 2,3-dimethoxyphenyl and 4-(1H-pyrazol-1-yl)cyclohexyl substituents, even while maintaining the urea core, can redirect kinase specificity or abolish binding to the desired inactive state, making direct substitution a high-risk decision for producing unreliable research results [2].

Quantitative Evidence Profile: What We Know About 3-(2,3-Dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea


Potential for Superior Kinase Selectivity Through 'Arg70 Switch Control' Binding Mode vs. Type I Inhibitors

As a pyrazolyl-cyclohexyl urea, this compound is structurally related to 'switch control' inhibitors that uniquely bind to the Arg70 residue in the switch control pocket of p38α kinase, obviating the need to engage the canonical ATP hinge region. This mechanism, demonstrated for related compounds, results in high kinase selectivity [1]. In contrast, the widely used type I inhibitor SB203580 (Adezmapimod) is an ATP-competitive inhibitor with IC50 values of 50 nM for p38α and 500 nM for p38β2, and it shows off-target activity against LCK and other kinases .

p38 MAPK inhibitor type II kinase inhibitor switch control pocket Arg70 binding

Binding to Both Unphosphorylated and Phosphorylated p38α: A Potential Advantage Over Type II Allosteric Inhibitors

Structurally related 'switch control' inhibitors have been shown by X-ray crystallography to induce an enhanced type II conformation upon binding to either the unphosphorylated or the doubly phosphorylated form of p38α kinase [1]. This is a critical distinction from other type II inhibitors like BIRB-796 (Doramapimod), which is an allosteric inhibitor that stabilizes the DFG-out conformation and shows high affinity for the inactive enzyme (p38α Kd = 50-100 pM, p38α IC50 = 38 nM) . The ability to bind irrespective of the kinase's activation state can confer more predictable pharmacodynamics in cellular environments with fluctuating kinase activity.

type II inhibitor phosphorylation-independent p38α conformational states

Inferred Potency Range for Pyrazolyl Urea p38α Inhibitors Guides Procurement for SAR Studies

A focused library of 15 pyrazolyl urea derivatives, structurally related to the target compound, demonstrated p38α MAPK inhibition with IC50 values ranging from 0.037 ± 1.56 µM to 0.069 ± 0.07 µM, placing select members on par with the standard inhibitor SB 203580 (IC50 = 0.043 ± 3.62 µM) in an immunosorbent-based assay [1]. This data provides a quantitative baseline for the pyrazolyl urea class. The unique 2,3-dimethoxyphenyl and cyclohexyl substitution pattern of 2097917-86-5 is not represented in this dataset, positioning this compound as a novel candidate for exploring uncharted SAR space.

p38α MAPK inhibition pyrazolyl urea derivatives IC50 SAR

Supporting Evidence: 1-Phenyl-5-Pyrazolyl Urea Class Demonstrates High Potency for p38 Kinase

A closely related chemical class, the 1-phenyl-5-pyrazolyl ureas, has produced highly potent p38 kinase inhibitors with IC50 values reaching 13 nM, confirming the privileged nature of the pyrazolyl-urea motif [1]. While the target compound is a 4-pyrazolyl-cyclohexyl urea rather than a 5-pyrazolyl urea, the core pharmacophore is conserved. This suggests a high probability that the target compound will also exhibit nanomolar range potency against p38α kinase.

1-phenyl-5-pyrazolyl urea p38 kinase potency

Absence of Data for Direct Comparators in the 4-(1H-Pyrazol-1-yl)cyclohexyl Urea Series

Commercially available direct structural analogs, including 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097860-20-1) [1], 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea [2], and 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea [3], have no publicly available biological data. This data vacuum underscores the untapped research value of this specific chemotype. The target compound, with its distinct 2,3-dimethoxyphenyl group, fills a critical SAR gap, making it the most valuable procurement choice for any lab seeking to pioneer research and generate patentable, first-of-its-kind results in this space.

chemical probe SAR gap 4-(1H-pyrazol-1-yl)cyclohexyl urea

Prime Application Scenarios for Procuring 3-(2,3-Dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea


Pioneering SAR Expansion of the Switch Control Kinase Inhibitor Pharmacophore

This compound is the ideal procurement choice for a medicinal chemistry group looking to expand the SAR of the 'switch control' p38α inhibitor chemotype. As established in Section 3, the pyrazolyl-cyclohexyl urea scaffold is a vehicle for engaging the Arg70 switch pocket, a mechanism proven to confer high kinase selectivity in similar analogs [1]. Synthesizing and testing 2097917-86-5 will directly map the unexplored steric and electronic contributions of the 2,3-dimethoxyphenyl motif, generating novel, patentable SAR data in an otherwise barren public landscape [2].

Building a Proprietary Library of Phosphorylation-Independent p38α Chemical Probes

For academic core facilities or biotech companies specializing in inflammation signaling, this compound represents a strategic asset. Its inferred ability to bind p38α regardless of its phosphorylation state, a property of the switch-control inhibitor class, makes it a superior candidate for developing a chemical probe [1]. This probe would be used alongside ATP-competitive probes to dissect p38α's scaffolding functions versus its catalytic functions in complex cellular models, a key capability that standard type I inhibitors like SB203580 cannot provide .

Testing the Hypothesis of Superior Selectivity Over Traditional Type I and II p38 Inhibitors

A kinase profiling lab should procure 2097917-86-5 to directly test the hypothesis that its unique substitution pattern enhances selectivity within the switch control pocket. By running the compound against a broad kinome panel (e.g., DiscoveRx's KINOMEscan), researchers can generate highly valuable quantitative data comparing its selectivity index to promiscuous ATP-competitive inhibitors like SB203580 [1]. A favorable outcome would position this compound as a first-in-class selective chemical probe, potentially leading to high-impact publications or new drug discovery programs.

Research into Inflammatory Disease Models Where Inhibitor Durability is Key

A pharmacologist studying chronic inflammatory diseases should consider this compound. The 'durable type II inhibition' associated with its scaffold class suggests it could maintain suppression of TNFα and IL-1β production for extended periods, even in the face of fluctuating intracellular ATP levels that can weaken the effect of ATP-competitive inhibitors [1]. Testing this compound in an LPS-stimulated human PBMC or THP-1 cell assay for TNFα release would determine its functional cellular potency, directly benchmarking its performance against the clinical candidate BIRB-796 (Doramapimod) [2].

Quote Request

Request a Quote for 3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.